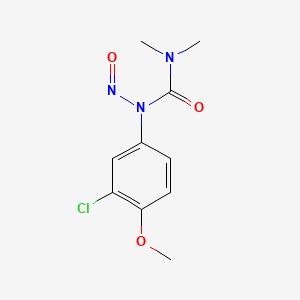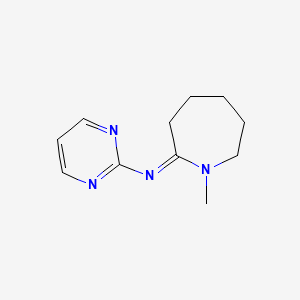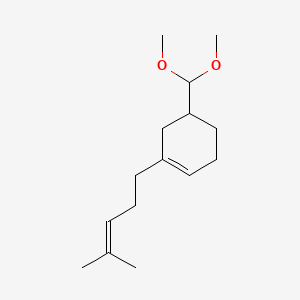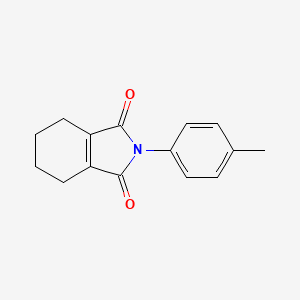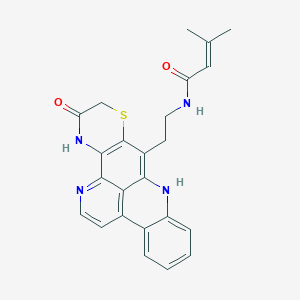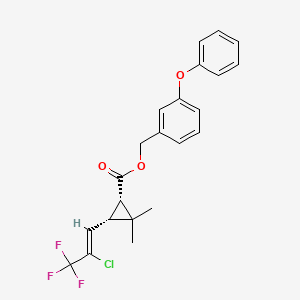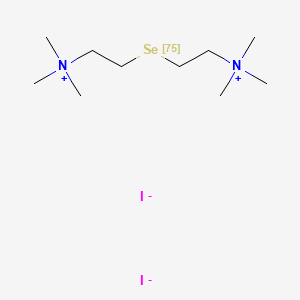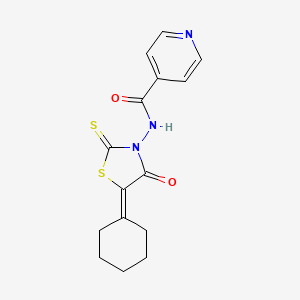
N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide is a complex organic compound that features a thiazolidine ring, a pyridine ring, and a cyclohexylidene group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.
Cyclohexylidene Group Introduction: This step involves the addition of a cyclohexylidene group to the thiazolidine ring, possibly through a condensation reaction.
Pyridinecarboxamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the cyclohexylidene group.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Various substitution reactions could occur, especially on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Applications De Recherche Scientifique
N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways Involved: The compound might modulate specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinones: Compounds with a thiazolidine ring and various substituents.
Pyridinecarboxamides: Compounds with a pyridine ring and a carboxamide group.
Cyclohexylidene Derivatives: Compounds featuring a cyclohexylidene group.
Uniqueness
N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
72732-40-2 |
|---|---|
Formule moléculaire |
C15H15N3O2S2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-(5-cyclohexylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O2S2/c19-13(11-6-8-16-9-7-11)17-18-14(20)12(22-15(18)21)10-4-2-1-3-5-10/h6-9H,1-5H2,(H,17,19) |
Clé InChI |
YLPPOUJDRKNVCH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


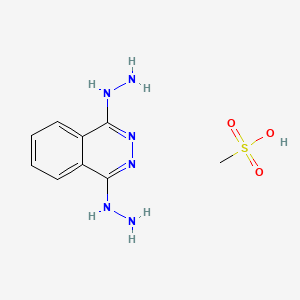

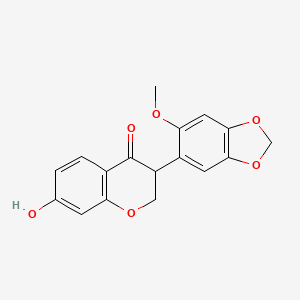
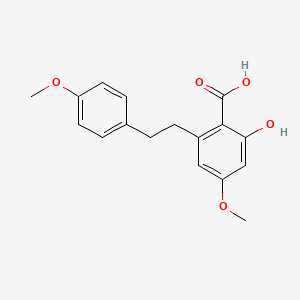

![(2S,5R,6S)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12719339.png)
